molecular formula C15H22ClNOSi B11759019 4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole

4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole

Cat. No.: B11759019
M. Wt: 295.88 g/mol
InChI Key: XFPNYTMIWLGADO-UHFFFAOYSA-N
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Description

4-{[(tert-Butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a tert-butyldimethylsilyl group, which is a common protecting group in organic synthesis, and a chlorine atom at the 7-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to give a formylated intermediate.

    Protection: The formyl group is reduced to an alcohol, which is then protected using tert-butyldimethylsilyl chloride in the presence of imidazole to yield the silyl-protected intermediate.

    Chlorination: Introduction of a chlorine atom at the 7-position using n-butyllithium and dimethylformamide as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and selectivity, as well as the use of automated systems for reagent addition and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-Butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indole ring or the substituents.

    Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the 7-position.

Scientific Research Applications

4-{[(tert-Butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the tert-butyldimethylsilyl group can influence the compound’s stability and reactivity, while the chlorine atom can affect its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-{[(tert-Butyldimethylsilyl)oxy]methyl}aniline: Similar structure but with an aniline group instead of an indole ring.

    (tert-Butyldimethylsilyloxy)acetaldehyde: Contains a tert-butyldimethylsilyl group but with an aldehyde functional group.

Uniqueness

4-{[(tert-Butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole is unique due to the combination of the indole ring, the tert-butyldimethylsilyl protecting group, and the chlorine atom at the 7-position. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C15H22ClNOSi

Molecular Weight

295.88 g/mol

IUPAC Name

tert-butyl-[(7-chloro-1H-indol-4-yl)methoxy]-dimethylsilane

InChI

InChI=1S/C15H22ClNOSi/c1-15(2,3)19(4,5)18-10-11-6-7-13(16)14-12(11)8-9-17-14/h6-9,17H,10H2,1-5H3

InChI Key

XFPNYTMIWLGADO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C2C=CNC2=C(C=C1)Cl

Origin of Product

United States

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